molecular formula C14H15NO3 B15211254 Methyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate CAS No. 62001-69-8

Methyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B15211254
CAS No.: 62001-69-8
M. Wt: 245.27 g/mol
InChI Key: YIQJDWLOLOWNLO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 2, a 2-phenylethyl chain at position 5, and a methyl ester at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties.

Properties

CAS No.

62001-69-8

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-10-15-13(14(16)17-2)12(18-10)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI Key

YIQJDWLOLOWNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-phenethyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylacetic acid derivative with an appropriate amine and an esterifying agent. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-phenethyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols.

Scientific Research Applications

Methyl 2-methyl-5-phenethyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-methyl-5-phenethyloxazole-4-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The 2-phenylethyl group in the target compound increases lipophilicity compared to simpler methyl (e.g., Methyl 5-methyl-1,3-oxazole-4-carboxylate ) or phenyl substituents (e.g., Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate ). This may enhance membrane permeability in biological systems.

Physical Properties

  • Melting Points : Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate has a melting point of 74–76°C, while halogen-free analogs (e.g., Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate ) lack reported data. The 2-phenylethyl group’s bulkiness may lower melting points due to reduced crystallinity.

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